2-Chloro-5-(difluoromethyl)pyridine

Catalog No.
S791275
CAS No.
71701-99-0
M.F
C6H4ClF2N
M. Wt
163.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(difluoromethyl)pyridine

CAS Number

71701-99-0

Product Name

2-Chloro-5-(difluoromethyl)pyridine

IUPAC Name

2-chloro-5-(difluoromethyl)pyridine

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

InChI

InChI=1S/C6H4ClF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H

InChI Key

OSQYJPKSEWBNOE-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(F)F)Cl

Canonical SMILES

C1=CC(=NC=C1C(F)F)Cl

The exact mass of the compound 2-Chloro-5-(difluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Agrochemical Industry

Pharmaceutical Industry

Intermediate for Synthesis of Crop-Protection Products

Regioexhaustive Functionalization

Manufacturing TFMPs to Meet a Steady Growth in Demand

2-Chloro-5-(difluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of a pyridine ring substituted with a chlorine atom and a difluoromethyl group. Its chemical formula is C6H4ClF2N, and it has a molecular weight of approximately 165.55 g/mol. The compound exhibits notable chemical properties due to the electronegative chlorine and fluorine substituents, which influence its reactivity and biological activity.

The reactivity of 2-chloro-5-(difluoromethyl)pyridine is largely determined by the presence of the chlorine atom, which can participate in nucleophilic substitution reactions. The difluoromethyl group can also undergo various transformations, including:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Electrophilic aromatic substitution: The electron-withdrawing nature of the difluoromethyl group can facilitate electrophilic substitutions on the aromatic ring.
  • Cross-coupling reactions: This compound can be utilized as an aryl halide in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds .

Research indicates that 2-chloro-5-(difluoromethyl)pyridine and its derivatives may possess significant biological activities. Compounds with similar structures have been explored for their potential as:

  • Antimicrobial agents: Some derivatives exhibit activity against various bacterial strains.
  • Herbicides: Certain pyridine derivatives are known for their herbicidal properties, making them valuable in agricultural applications .
  • Insecticides: Related compounds have been identified as intermediates in the synthesis of insecticides .

The synthesis of 2-chloro-5-(difluoromethyl)pyridine can be achieved through several methods:

  • Chlorination of Pyridine Derivatives: Chlorination reactions involving pyridine derivatives can yield this compound. For example, chlorination of 5-(difluoromethyl)pyridine under controlled conditions may produce 2-chloro-5-(difluoromethyl)pyridine.
  • Fluorination Reactions: The introduction of difluoromethyl groups can be accomplished through fluorination reactions using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Cross-Coupling Reactions: Utilizing the compound as an aryl halide in cross-coupling reactions can also lead to the synthesis of more complex derivatives.

2-Chloro-5-(difluoromethyl)pyridine has several applications across different fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of biologically active compounds.
  • Agriculture: Its derivatives are explored for use as herbicides and insecticides due to their biological activity.
  • Material Science: The compound may also find applications in developing new materials with specific properties.

Interaction studies involving 2-chloro-5-(difluoromethyl)pyridine focus on its binding affinity and activity against various biological targets. These studies often utilize molecular docking techniques to predict interactions with enzymes or receptors relevant to its potential therapeutic effects. Additionally, toxicity studies are crucial to assess its safety profile for agricultural or pharmaceutical use.

Several compounds share structural similarities with 2-chloro-5-(difluoromethyl)pyridine, including:

Compound NameStructureUnique Features
2-Chloro-5-(trifluoromethyl)pyridineC6H3ClF3NContains three fluorine atoms; used in similar applications .
2-Chloro-5-chloromethylpyridineC6H4Cl2NKnown for its insecticidal properties .
3-Chloro-5-(difluoromethyl)pyridineC6H4ClF2NDifferent position of chlorine; may exhibit different reactivity.

The uniqueness of 2-chloro-5-(difluoromethyl)pyridine lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs. This makes it particularly valuable in research and development within pharmaceuticals and agrochemicals.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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